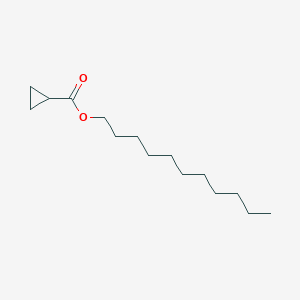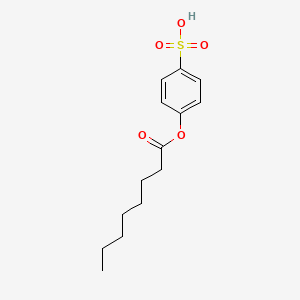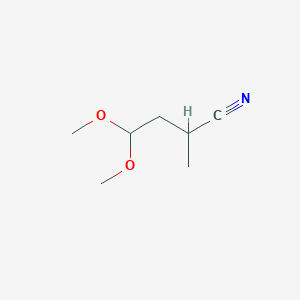
4,4-Dimethoxy-2-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethoxy-2-methylbutanenitrile is an organic compound with the molecular formula C7H13NO2 It is a nitrile derivative that features two methoxy groups and a methyl group attached to a butanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethoxy-2-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethoxy-2-butanone with a suitable nitrile source under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as distillation and purification to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethoxy-2-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines .
Applications De Recherche Scientifique
4,4-Dimethoxy-2-methylbutanenitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 4,4-dimethoxy-2-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution or elimination reactions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethoxy-2-butanone: A related compound with similar structural features but lacking the nitrile group.
2-Methylbutanenitrile: Another nitrile derivative with a simpler structure.
4-Methoxy-2-methylbutanenitrile: A compound with one methoxy group instead of two
Uniqueness
Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
100924-63-8 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
4,4-dimethoxy-2-methylbutanenitrile |
InChI |
InChI=1S/C7H13NO2/c1-6(5-8)4-7(9-2)10-3/h6-7H,4H2,1-3H3 |
Clé InChI |
DIUBHTLLLUTGDO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)
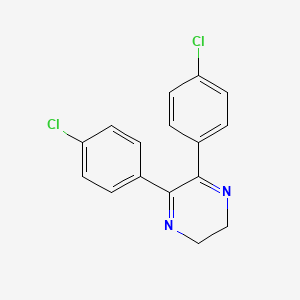


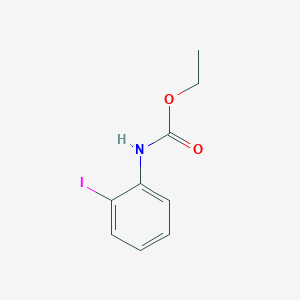
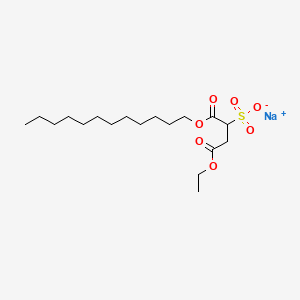
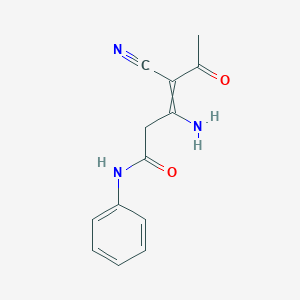
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)

![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
